Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride

Orthogonal Protection Solid-Phase Synthesis Medicinal Chemistry

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride is a Cbz-protected, racemic, bicyclic diamine hydrochloride salt. It serves as a key synthetic intermediate for constructing the 3,6-diazabicyclo[3.2.0]heptane core, a scaffold that has generated potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) agonists such as the clinical candidate A-366833.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74
CAS No. 2007919-22-2
Cat. No. B3032494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride
CAS2007919-22-2
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74
Structural Identifiers
SMILESC1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C13H16N2O2.ClH/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H
InChIKeyBPKJOBPCYJHVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride (CAS 2007919-22-2): A Protected Bicyclic Diamine Building Block for nAChR-Focused Drug Discovery


Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride is a Cbz-protected, racemic, bicyclic diamine hydrochloride salt. It serves as a key synthetic intermediate for constructing the 3,6-diazabicyclo[3.2.0]heptane core, a scaffold that has generated potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) agonists such as the clinical candidate A-366833 [1]. The molecule features a rigidified piperazine mimetic structure with two differentiated nitrogen atoms, enabling regioselective functionalization [2]. As a hydrochloride salt of the N-Cbz protected intermediate, it provides a solid, storable, and readily deprotectable building block for multistep medicinal chemistry syntheses .

Why Generic 3,6-Diazabicyclo[3.2.0]heptane Building Blocks Cannot Simply Substitute Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate Hydrochloride in Regioselective Syntheses


The 3,6-diazabicyclo[3.2.0]heptane scaffold contains two structurally distinct secondary amine centers at positions 3 and 6. The benzyl carbamate (Cbz) protecting group on the N-3 position of this specific compound is orthogonally stable to the acidic conditions that are commonly used for Boc deprotection, enabling selective functionalization of the N-6 position in the presence of the protected N-3 [1]. Replacement with an unprotected core, a di-Boc analog, or an N-6 protected regioisomer will lead to different selectivity outcomes, loss of synthetic handles, or require additional protection/deprotection steps that lower overall yield . Furthermore, the hydrochloride salt form ensures consistent protonation state, facilitates solid-state storage under ambient conditions, and provides improved aqueous solubility during reaction workup compared to the free base .

Quantitative Differentiation of Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate Hydrochloride Versus Key Analogs: Regiochemical Protection, Handling, and Bioactive Scaffold Fidelity


Cbz-Protection Enables Orthogonal Deprotection Strategy Compared to the Boc-Protected Analog

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride carries an N-Cbz protecting group, which is stable to the trifluoroacetic acid (TFA) conditions typically used for N-Boc deprotection. In contrast, the closest commercially prevalent alternative, tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 956276-42-9), employs a Boc protecting group that is readily cleaved under acidic conditions [1]. This orthogonality is critical for solid-phase peptide synthesis (SPPS) and multistep synthesis of nAChR agonists, where selective deprotection at N-6 without affecting N-3 is required [2].

Orthogonal Protection Solid-Phase Synthesis Medicinal Chemistry

Hydrochloride Salt Provides Quantitative Solubility Advantage Over the Free Base for Solution-Phase Chemistry

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride is reported as a water-soluble hydrochloride salt, a characteristic that facilitates aqueous extraction and chromatographic purification during multistep synthetic sequences . The corresponding free base, benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 370880-87-8), is significantly less polar and often requires organic solvent extraction, which can complicate the removal of polar byproducts . While a precise numerical solubility comparison is not available in peer-reviewed literature, the trend is consistent with the general behavior of aliphatic amine hydrochlorides versus their free bases.

Aqueous Solubility Salt Form Selection Reaction Workup

Racemic Mixture Enables Cost-Effective Scaffold Exploration Compared to Enantiopure (1S,5S)-Cbz Analog for Non-Stereospecific SAR Studies

The target compound (CAS 2007919-22-2) is provided as a racemic mixture of (1R,5R) and (1S,5S) enantiomers. In the published SAR studies on 3,6-diazabicyclo[3.2.0]heptane-derived nAChR agonists, both enantiomers were shown to have distinct pharmacological profiles, with the (1R,5S) and (1S,5S) configurations displaying different subtype selectivities [1]. However, for initial scaffold validation and library synthesis, the racemic mixture offers a significantly lower cost entry point. For instance, the enantiomerically pure (1S,5S)-3-Cbz-3,6-diazabicyclo[3.2.0]heptane (CAS 370881-43-9) typically commands a price premium of 3–5× over the racemic form from major suppliers .

Racemic vs Enantiopure Cost-Efficiency Early-Stage SAR

3,6-Diazabicyclo[3.2.0]heptane Core Confers Selectivity Advantage Over Piperazine-Derived nAChR Ligands at the α4β2 Subtype

The rigidified 3,6-diazabicyclo[3.2.0]heptane scaffold serves as a conformationally constrained bioisostere of piperazine. In direct comparisons of binding and functional activity, compounds built on this bicyclic core exhibited significantly higher selectivity for the α4β2 nAChR subtype over the peripheral α3β4 subtype, relative to flexible piperazine-based analogs [1]. The clinical candidate A-366833, which is synthesized from a 3,6-diazabicyclo[3.2.0]heptane intermediate akin to the target compound, showed a >300-fold selectivity (Ki α4β2 = 3.1 nM vs. functional EC50 α3β4 > 1000 nM) [2]. This is a critical differentiator, as α3β4 activation is associated with autonomic side effects that limit the therapeutic use of non-selective nAChR agonists.

α4β2 nAChR Selectivity Scaffold Rigidification Off-Target Liability

Primary Application Scenarios for Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate Hydrochloride in Drug Discovery and Chemical Biology


Synthesis of α4β2-Selective Nicotinic Agonist Libraries for Pain and CNS Indications

The compound serves as the regioselectively protected core for generating focused libraries of N-6-aryl or N-6-heteroaryl substituted 3,6-diazabicyclo[3.2.0]heptanes. Following selective Cbz deprotection at N-3, the scaffold can be further diversified. This chemistry has produced clinical-stage molecules like A-366833 with analgesic efficacy across multiple preclinical pain models (ED50 values of 0.062–19 µmol/kg i.p. depending on model) [1]. The hydrochloride salt form facilitates direct use in parallel synthesis format without additional neutralization steps.

Constrained Piperazine Bioisostere Installation in Kinase and GPCR Lead Optimization

When SAR studies reveal that a flexible piperazine or piperidine linker contributes to off-target promiscuity or poor metabolic stability, the 3,6-diazabicyclo[3.2.0]heptane core can be introduced as a conformationally restricted replacement. The orthogonal Cbz protection allows this scaffold to be integrated into complex molecules late in the synthesis without disturbing existing Boc-protected amines or acid-labile functional groups [2]. The improved α4β2 selectivity profile relative to piperazine analogs supports its use where subtype selectivity is critical [1].

Solid-Phase Synthesis of Macrocyclic Peptide Mimetics

The Cbz group on N-3 is completely stable under the repetitive TFA treatment used in standard Fmoc solid-phase peptide synthesis (SPPS), whereas the free N-6 can be acylated or alkylated directly on resin. This enables the on-resin construction of bicyclic diamine-containing macrocycles without premature deprotection [2]. The hydrochloride salt's water solubility also aids in aqueous washing steps during SPPS protocols.

Quote Request

Request a Quote for Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.